molecular formula C20H20ClNO6S B5219002 2-(4-Chlorophenyl)-2-oxoethyl 4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzoate

2-(4-Chlorophenyl)-2-oxoethyl 4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzoate

Cat. No.: B5219002
M. Wt: 437.9 g/mol
InChI Key: BSZHENVBFWUMKI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, an oxoethyl group, and a tetrahydrofuran-2-ylmethylsulfamoyl group attached to a benzoate moiety. Its unique structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with ethyl oxalyl chloride to form an intermediate, which is then reacted with tetrahydrofuran-2-ylmethylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 4-(oxolan-2-ylmethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO6S/c21-16-7-3-14(4-8-16)19(23)13-28-20(24)15-5-9-18(10-6-15)29(25,26)22-12-17-2-1-11-27-17/h3-10,17,22H,1-2,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZHENVBFWUMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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